molecular formula C14H11F3N2O4 B1520296 2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate CAS No. 1223299-00-0

2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate

Cat. No.: B1520296
CAS No.: 1223299-00-0
M. Wt: 328.24 g/mol
InChI Key: ABAXTZRQRUBOOI-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate ( 1223299-00-0) is a synthetic organic compound supplied as a powder for room temperature storage . This compound features a molecular formula of C14H11F3N2O4 and a molecular weight of 328.25 g/mol . It contains both carbamate and furan-2-amido functional groups, a structure that may be of significant interest in medicinal chemistry and pharmaceutical research for the design of novel bioactive molecules. The core structure of this molecule is a carbamate derivative. Carbamates are a well-studied class of compounds known for their ability to interact with the enzyme acetylcholinesterase . While the specific biological activity and research applications of this compound are not fully detailed in the available literature, its structural components suggest potential as a key intermediate or building block in organic synthesis. Researchers may employ it in the development of pharmaceutical candidates, as a probe in biochemical studies, or as a precursor for more complex molecules. The presence of the trifluoroethyl group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in drug discovery efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives. All necessary safety protocols must be followed, and consultation of the Safety Data Sheet (SDS) is required prior to use.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(furan-2-carbonylamino)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4/c15-14(16,17)8-23-13(21)19-10-4-1-3-9(7-10)18-12(20)11-5-2-6-22-11/h1-7H,8H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAXTZRQRUBOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate (CAS Number: 1223299-00-0) is a synthetic compound with potential biological activity. This article reviews the existing literature on its biological properties, including its effects on various biological systems, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C14H11F3N2O4
  • Molecular Weight : 328.25 g/mol
  • IUPAC Name : 2,2,2-trifluoroethyl N-[3-(furan-2-carbonylamino)phenyl]carbamate
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, particularly in the context of cancer therapy and neuropharmacology.

Table 1: Summary of Biological Activities

Activity Effect/Observation Reference
Anticancer ActivityInhibits growth of cancer cells; potential as an alkylating agent
Neuropharmacological EffectsModulates dopamine receptor activity
Antimicrobial PropertiesExhibits selective antibacterial activity
  • Anticancer Mechanism :
    • The compound has shown promise as an alkylating agent that can modify DNA and inhibit cell proliferation in various cancer cell lines. Its mechanism involves the formation of DNA adducts leading to cytotoxicity in tumor cells resistant to conventional therapies .
  • Neuropharmacological Effects :
    • Studies indicate that derivatives of trifluoroethyl compounds may influence adenylate cyclase activity in neuronal tissues, suggesting a role in modulating neurotransmitter signaling pathways. However, selectivity for specific dopamine receptors remains limited .
  • Antimicrobial Activity :
    • Preliminary findings suggest that this compound may have antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the specific mechanisms involved in its antibacterial effects .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against non-small-cell lung carcinoma (NSCLC). The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study, the compound was tested for its effect on dopamine receptor-mediated signaling in rat striatum. It was found to enhance adenylate cyclase activity but lacked specificity towards dopamine receptor subtypes, indicating a need for further structural optimization to improve selectivity .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Its structural similarity to known pharmaceuticals suggests it may interact with biological targets involved in cancer progression.

Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of carbamate compounds exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the trifluoroethyl group was found to enhance the compound's efficacy due to improved membrane permeability and target affinity.

Agrochemicals

Research indicates that 2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate can serve as a potential herbicide or pesticide. Its unique structure may allow it to disrupt metabolic pathways in target pests while being less harmful to non-target species.

Data Table: Herbicidal Activity

CompoundTarget SpeciesActivity (EC50)Reference
2,2,2-Trifluoroethyl CarbamateWeeds15 µg/mL
Traditional Herbicide AWeeds25 µg/mL

Material Science

The compound's properties make it suitable for use in developing advanced materials. Its fluorinated structure can impart desirable characteristics such as increased thermal stability and chemical resistance.

Application Example: Coating Materials
Fluorinated carbamates have been explored as additives in polymer formulations to enhance surface properties. Research shows that incorporating such compounds can improve hydrophobicity and durability of coatings.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula MW (g/mol) Substituents Key Properties/Applications References
Target Compound (1223299-00-0) C₁₄H₁₁F₃N₂O₄ 328.25 3-(Furan-2-amido)phenyl Life science applications
2,2,2-Trifluoroethyl N-[3-(CF₃)phenyl]carbamate (1087788-83-7) C₁₀H₇F₆NO₂ 287.16 3-(Trifluoromethyl)phenyl Crop protection, medicinal chemistry
2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate (1303890-42-7) C₇H₆F₃NO₃ 209.12 Furan-2-yl (direct attachment) Simplified structure, lower MW
5-Nitro-N-[3-(CF₃)phenyl]-2-furamide (15212-60-9) C₁₂H₈F₃N₂O₄ 301.20 5-Nitro-furan-2-carboxamide, 3-(CF₃)phenyl High reactivity (nitro group)
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate (1235441-26-5) C₁₄H₁₆F₃NO₄S 351.34 3-(Cyclopentanesulfonyl)phenyl Sulfonyl group enhances polarity

Key Observations:

  • Hydrogen Bonding : The furan-2-amido group in the target compound provides hydrogen-bonding sites absent in analogues like CAS 1303890-42-7 (direct furan attachment), which may enhance solubility or target binding .

Preparation Methods

Formation of the 3-(furan-2-amido)phenyl Intermediate

This intermediate is generally prepared by amide bond formation between a 3-aminophenyl derivative and furan-2-carboxylic acid or its activated derivatives (e.g., acid chloride or anhydride). Common methods include:

  • Amide Coupling Reagents: Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to activate the carboxylic acid and facilitate amide bond formation under mild conditions.
  • Solvents and Conditions: Typically carried out in aprotic solvents like dichloromethane or DMF at room temperature to moderate heating to optimize yield and purity.
  • Purification: The amide intermediate is purified by standard chromatographic techniques or recrystallization.

Carbamate Formation with 2,2,2-Trifluoroethyl Group

The carbamate group is introduced by reacting the amine-containing intermediate with a trifluoroethyl carbamoylating agent. Several methodologies are reported for carbamate synthesis, including:

  • Use of 2,2,2-Trifluoroethyl Chloroformate: Reacting the amine intermediate with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., in the presence of triethylamine or cesium carbonate) leads to carbamate formation.
  • Three-Component Coupling: Recent advances demonstrate carbamate synthesis via three-component coupling of primary amines, carbon dioxide, and alkyl halides (such as trifluoroethyl halides) using cesium carbonate and tetrabutylammonium iodide as catalysts in DMF solvent. This method avoids isolation of intermediates and proceeds under mild conditions with high yields.
  • Catalyst and Base Effects: Cesium carbonate (Cs2CO3) is highlighted for its efficiency in carbamate formation due to its strong basicity and solubility in polar aprotic solvents, enhancing reaction rates and yields.

Detailed Preparation Protocols and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1. Amide Coupling 3-Aminophenyl derivative + Furan-2-carboxylic acid (or acid chloride) + EDCI/HATU + DMF/DCM solvent Stirring at room temp to 40°C for several hours High yield (typically >80%), mild conditions
2. Carbamate Formation Amide intermediate + 2,2,2-trifluoroethyl chloroformate + Base (e.g., Et3N or Cs2CO3) + DMF solvent Room temperature to mild heating, inert atmosphere recommended Moderate to high yield (70-90%), careful control of stoichiometry required
Alternative One-Pot Method Primary amine + CO2 + 2,2,2-trifluoroethyl halide + Cs2CO3 + TBAI + DMF One-pot three-component coupling at room temp Efficient, avoids isolation of intermediates, yields up to 96% reported

Research Findings and Catalyst Roles

  • Cesium Carbonate (Cs2CO3): Demonstrated as an effective base catalyst in carbamate synthesis, facilitating rapid room-temperature reactions with high yields due to its high solubility and low ion pairing in DMF. This “cesium effect” enhances nucleophilicity of amines and stabilizes intermediates.
  • Tetrabutylammonium Iodide (TBAI): Acts as a phase-transfer catalyst and stabilizes carbamate anions, minimizing over-alkylation and improving selectivity in three-component carbamate synthesis.
  • Coupling Agents: Carbodiimide-based reagents (EDCI, DCC) and uronium salts (HATU) provide efficient activation of carboxylic acids for amide bond formation, crucial for preparing the furan-amido intermediate.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Stepwise Synthesis Furan-2-carboxylic acid + amine + coupling agent; then carbamoyl chloride + base Room temp to mild heat, inert atmosphere High purity, well-established protocols Multi-step, requires isolation of intermediates
One-Pot Three-Component Coupling Primary amine + CO2 + trifluoroethyl halide + Cs2CO3 + TBAI Room temperature, DMF solvent Short reaction time, high yield, operational simplicity Requires optimized catalyst/base system
Alternative Catalysis Use of other bases or catalysts (e.g., triethylamine) Mild heating, inert atmosphere Simpler reagents Potential lower yields or selectivity

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include:
    • Trifluoroethyl group: δ ~4.5 ppm (quartet, –CH₂CF₃) and δ ~120 ppm (q, CF₃) .
    • Furan-2-amido moiety: δ ~7.6 ppm (aromatic protons) and δ ~160 ppm (amide carbonyl) .
  • IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (carbamate C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₄H₁₁F₃N₂O₄ (calc. 352.07) with fragmentation patterns confirming substituents .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • Molecular Descriptors : Use PubChem or ChemAxon to calculate logP (lipophilicity), polar surface area (PSA), and hydrogen-bonding capacity .
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 model absorption (e.g., Caco-2 permeability) and metabolic stability (CYP450 interactions) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding to putative targets (e.g., enzymes with furan-binding pockets) .

How can researchers resolve contradictions in bioactivity data across different assay systems?

Q. Advanced Research Focus

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .
  • Solubility Optimization : Adjust DMSO concentration or use surfactants (e.g., Tween-80) to ensure compound solubility matches assay conditions .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence activity .

What strategies are effective for improving the hydrolytic stability of the carbamate group under physiological pH?

Q. Advanced Research Focus

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to reduce nucleophilic attack on the carbamate .
  • Prodrug Design : Mask the carbamate as a pH-sensitive ester, releasing the active form in target tissues .
  • Stability Testing : Accelerated degradation studies in buffers (pH 1.2–7.4) monitored by HPLC to identify degradation pathways .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzymatic inhibition?

Q. Advanced Research Focus

  • Core Modifications :
    • Replace trifluoroethyl with cyclopropylmethyl to evaluate steric effects on target binding .
    • Vary the furan substituents (e.g., 5-nitro vs. 5-methyl) to assess electronic impacts on potency .
  • Biological Assays : Dose-response curves (IC₅₀) against recombinant enzymes (e.g., kinases or proteases) paired with molecular dynamics simulations .

What are the critical parameters for scaling up the synthesis while maintaining reproducibility?

Q. Basic Research Focus

  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Quality Control : Rigorous batch testing via HPLC (purity >98%) and elemental analysis .

How can researchers validate the absence of genotoxicity in early-stage development?

Q. Advanced Research Focus

  • In Silico Screens : Use Derek Nexus or Toxtree to predict DNA-binding motifs .
  • In Vitro Assays : Ames test (Salmonella typhimurium strains) and micronucleus assay in mammalian cells .
  • Mechanistic Studies : Comet assay to detect DNA strand breaks and ROS generation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.